molecular formula C26H20ClN3O3S B2805063 2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-16-0

2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2805063
CAS No.: 893297-16-0
M. Wt: 489.97
InChI Key: CJJGRABDUUZNGK-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine family, characterized by a fused pyrano-benzothiazine dioxide core. Its structure features a 4-chlorophenyl group at position 4 and a 3-methylbenzyl substituent at position 6, contributing to its stereoelectronic properties and biological interactions. The synthesis involves a multicomponent reaction starting with methyl anthranilate, followed by N-benzylation, ring closure, and subsequent condensation with malononitrile and substituted aldehydes . The 5,5-dioxide moiety enhances solubility and stability, making it a candidate for pharmacological studies, particularly as a monoamine oxidase (MAO) inhibitor .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-5-4-6-17(13-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-9-11-19(27)12-10-18/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJGRABDUUZNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic derivative with potential therapeutic applications. Its structural complexity suggests a diverse range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C22H21ClN2O3S
  • Molecular Weight : 432.93 g/mol
  • CAS Number : Not specified in the provided data.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:

  • Acetylcholinesterase Inhibition : This compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are significant in the treatment of neurodegenerative diseases like Alzheimer's .
  • Monoamine Oxidase Inhibition : Preliminary studies suggest potential inhibition of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Compounds that inhibit MAO can have antidepressant effects and are explored for treating mood disorders .

Antitumor Activity

Research indicates that compounds similar to this structure can exhibit significant antitumor properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific antitumor efficacy of the compound remains to be fully elucidated but warrants investigation given its structural analogs.

Neuroprotective Effects

The potential neuroprotective effects are linked to its action on cholinergic pathways. By inhibiting AChE, the compound may enhance acetylcholine levels in the synaptic cleft, thereby improving cognitive functions and providing protection against neurodegeneration associated with diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
Alipour et al. (2012)Identified significant AChE inhibitory activity in synthesized coumarin derivatives; similar compounds may exhibit comparable effects .
Synthesis and Activity AnalysisInvestigated monoamine oxidase inhibitory activity in related compounds; findings suggest potential for mood disorder treatments .
Cytotoxicity AssaysStudies on structurally related compounds demonstrated notable cytotoxicity against cancer cell lines, indicating a need for further exploration of this compound's antitumor properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related class of compounds demonstrated high antiproliferative activities against various human tumor cell lines. These compounds were found to disrupt microtubule formation and induce cell cycle arrest in melanoma cells, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of similar benzothiazine derivatives. One study reported that certain derivatives showed potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that the compound may be explored further for its potential as an antimicrobial agent .

Case Studies

StudyFocusFindings
Anticancer ActivityIdentified compounds with high antiproliferative effects on melanoma cells; mechanisms include microtubule disruption.
Antimicrobial EfficacyDemonstrated significant antibacterial activity against multiple strains; potential for development as an antimicrobial agent.
Synthesis TechniquesReviewed various synthetic pathways leading to benzothiazine derivatives; highlighted efficiency and yield improvements in reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Heterocycles: The target compound’s benzothiazine dioxide core distinguishes it from pyranopyrans (e.g., ) or pyrazole-fused systems (e.g., ), which may alter π-π stacking and hydrogen-bonding interactions in biological targets.
  • Substituent Effects : The 4-chlorophenyl group in the target compound is analogous to chlorinated aryl groups in other derivatives (e.g., ), but the 3-methylbenzyl group introduces steric bulk absent in hydroxymethyl or methoxy-substituted analogs.
  • Synthetic Routes: Multicomponent reactions dominate for pyranobenzothiazines , whereas pyrano-pyrazoles often employ one-pot methodologies , and thiazolo-pyrimidines require stepwise condensations .

Selectivity Trends :

  • Structural Determinants: The 5,5-dioxide moiety in the target compound likely improves solubility, facilitating membrane penetration compared to non-dioxidized analogs .
  • Chlorine vs. Methoxy Groups: 4-Chlorophenyl derivatives (target compound, 6h) show higher MAO-B affinity than methoxy-substituted pyrano-pyrazoles (e.g., 3s) .
Spectral and Physicochemical Data
Parameter Target Compound Pyrano[3,2-b]pyran (6h) Pyrano[2,3-c]pyrazole (3s) Thiazolo[3,2-a]pyrimidine (11a)
Melting Point (°C) Not reported 232–236 170.7–171.2 243–246
IR CN Stretch (cm⁻¹) ~2190 (inferred) 2191 Not reported 2219
¹H NMR Features Not reported Aromatic H: δ 7.29–7.94 NH: δ 11.49; OCH₃: δ 3.74 =CH: δ 7.94; CH₃: δ 2.24–2.37

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